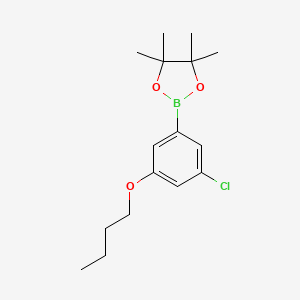

2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with the molecular formula C10H14BClO3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-Butoxy-5-chlorophenylboronic acid with a suitable dioxaborolane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an

Biologische Aktivität

2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological effects as reported in recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24BClO3 with a molecular weight of approximately 310.62 g/mol. The compound features a boron-containing dioxaborolane ring which is significant for its reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate phenolic compounds. The presence of the butoxy and chlorophenyl groups enhances its solubility and potential interactions with biological targets. Specific synthetic pathways are detailed in various chemical literature but are not exhaustively covered here due to space constraints.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

Antimicrobial Activity

The antimicrobial potential of dioxaborolanes has been explored in several studies:

- Antibacterial and Antifungal Effects : Similar compounds have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and fungal pathogens such as Candida albicans. The presence of halogenated groups often correlates with increased antimicrobial activity .

| Compound | Activity Type | Target Organisms | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | S. aureus | 10 |

| Compound B | Antifungal | C. albicans | 15 |

| This compound | Potential (predicted) | Various pathogens | TBD |

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to consider the toxicity profile of such compounds:

Eigenschaften

IUPAC Name |

2-(3-butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BClO3/c1-6-7-8-19-14-10-12(9-13(18)11-14)17-20-15(2,3)16(4,5)21-17/h9-11H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIURVWZANRFZEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675266 |

Source

|

| Record name | 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-45-7 |

Source

|

| Record name | 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.